![molecular formula C13H14N2O B1364855 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol CAS No. 63671-68-1](/img/structure/B1364855.png)
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
Overview
Description
“2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol” is an organic compound with the molecular formula C13H14N2O . It is a derivative of pyridine, an aromatic heterocyclic organic compound.
Molecular Structure Analysis
The molecular structure of this compound includes a phenol O atom and a pyridine N atom, which form an eight-membered ring in the molecule . The amino N atom is a hydrogen-bond donor to the phenol O atom of an adjacent molecule, leading to the formation of a helical chain .Physical And Chemical Properties Analysis
The molecular weight of “2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol” is 214.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .Scientific Research Applications
Structural and Functional Models for Phosphoesterases
Researchers have developed asymmetric zinc(II) complexes as structural and functional models for phosphoesterases. These complexes, such as Zn2(CH3L4)(CH3CO2)2 and Zn2(CH3L5)(CH3CO2)2, demonstrate the ability to hydrolyze organophosphate substrates, making them significant for understanding and mimicking the function of phosphoesterases (Daumann et al., 2013).
Models for Purple Acid Phosphatases
Asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes have been studied as models for purple acid phosphatases. These complexes exhibit phosphoester hydrolysis activity, contributing valuable insights into the function of mixed valent, dinuclear metallohydrolase purple acid phosphatases (Bosch et al., 2016).
Copper(II) Complexes for Magnetic Studies
Research involving the synthesis of dinuclear copper(II) complexes using ligands such as 2-((((1-methylbenzimidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol (HL1) provides insights into the magnetic interactions in such complexes. These studies contribute to the understanding of magnetic coupling and electronic structures in coordination chemistry (Agarwal et al., 2021).
Heterodinuclear FeIIIZnII Purple Acid Phosphatase Mimic
A study on the synthesis and characterization of a heterodinuclear FeIIIZnII purple acid phosphatase mimic sheds light on the catalytic activity and potential applications of such complexes in biomimetic chemistry (Zee et al., 2011).
Iron(III) Complexes for Catalytic Activity
Iron(III) complexes using reduced Schiff bases and coordinating tetradentate ligands have been synthesized and studied for their catalytic activities. These studies are crucial for the development of metal-based catalysts in various chemical reactions (Singh et al., 2010).
Mononuclear Manganese(III) Compounds
Mononuclear manganese(III) catechol compounds have been synthesized and characterized as substrate adduct complexes. These compounds provideinsights into the structural analogies for iron-containing intradiol cleaving catechol dioxygenases, contributing to the understanding of metalloenzyme functions (Reddig et al., 2004).
Copper(II) Complexes as Catalysts
Copper(II) complexes with multidentate ligands have been explored as catalysts for the hydroxylation of benzene to phenol. This research is significant in the field of oxidation catalysis and the development of efficient and sustainable chemical processes (Wu et al., 2015).
Phenol Coordination in Mononuclear Manganese Compounds
The synthesis and characterization of novel mononuclear Mn(II) and Mn(III) complexes offer unique insights into flexible phenol coordination. These studies are vital for understanding the coordination chemistry of manganese and its potential applications (Reddig et al., 2004).
Electrochemical Polymerization of Iron(III) Polypyridyl Complexes
Research on the electrochemical oxidation of iron(III) polypyridyl complexes contributes to the understanding of redox-active ligand-based transition metal catalysis. This is particularly relevant in the context of designing complexes for oxidation catalysis (Unjaroen et al., 2017).
Antimicrobial Properties of Oligomer and Monomer/Metal Complexes
Studies on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/metal complexes of 2-[(Pyridine-3-yl-methylene)amino]phenol provide valuable insights into the biological applications of these complexes (Kaya et al., 2009).
Redox Active Binuclear Cobalt(II) and Zinc(II) Complexes
The synthesis and study of redox-active binuclear cobalt(II) and zinc(II) complexes with N6O/N3O coordinating ligands contribute to the understanding of their biological activities and potential as metal-based anticancer drugs (Li et al., 2017).
Iron(III) Complexes as Catechol 1,2-Dioxygenases Models
Iron(III) complexes of sterically hindered tetradentate monophenolate ligands serve as functional models for catechol 1,2-dioxygenases. Understanding the role of ligand stereoelectronic properties in these complexes aids in the comprehension of enzyme mechanisms (Velusamy et al., 2004).
DFT Calculation and Biological Activity of Phenol Compounds
The investigation of the (E)-4-chloro-2-((pyridin-2-ylimino)-methyl)phenol compound through DFT calculations, structural analysis, and antimicrobial activity studies offers insights into the chemical and biological properties of such compounds (Yıldırım et al., 2018).
Structure-Activity Relationship of Phenolic Compounds
Research on the structure-activity relationship of phenolic compounds in the formation of carcinogenic substances contributes to the understanding of chemical reactions in food chemistry and the development of safer food processing methods (Salazar et al., 2014).
Role of Zn-OR and Zn-OH Nucleophiles in Binuclear Phosphatase Mimetics
Studies on the role of Zn-OR and Zn-OH nucleophiles in binuclear phosphatase mimetics help in understanding the influence of secondary coordination spheres on enzyme mimics and catalysis (Daumann et al., 2012).
Catalytic Oxo Transfer Activities of Molybdenum(VI) Complexes
The synthesis and catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand are significant for the development of efficient catalysts in organic reactions (Hossain et al., 2017).
Dinuclear Zinc(II) Complexes as Phosphatase Models
Dinuclear zinc(II) complexes with hydrogen bond donors serve as structural and functional models for phosphatases, highlighting the importance of the secondary coordination sphere in biomimetic studies (Bosch et al., 2014).
SAR of Phenolics for PhIP Formation
The study on the structure-activity relationship of phenolics for PhIP formation in reaction mixtures offers valuable insights into the influence of phenolic structures on carcinogenic compound formation (Hidalgo et al., 2018).
Oligo-2-[(Pyridine-2-yl-methylene) Amino] Phenol Synthesis
The synthesis, characterization, and reaction conditions of oligo-2-[(pyridine-2-yl-methylene) amino] phenol contribute to the understanding of polymer science and its applications in various fields (Kaya et al., 2004).
properties
IUPAC Name |
2-[(pyridin-2-ylmethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKEROUBXANPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397989 | |
| Record name | STK132507 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol | |
CAS RN |
63671-68-1 | |
| Record name | (2-Hydroxybenzyl)(2-pyridylmethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63671-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK132507 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(pyridin-2-yl)methyl]amino}methyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



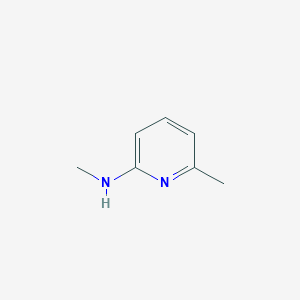
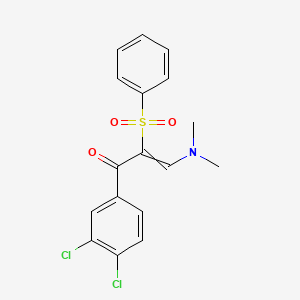

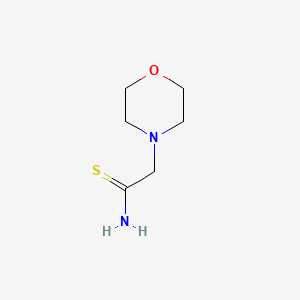
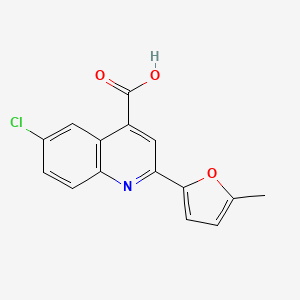


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)

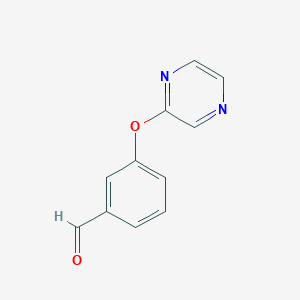
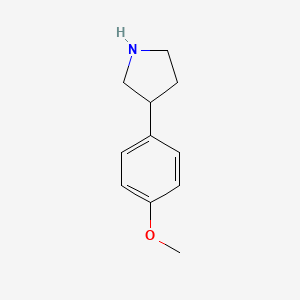
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)